4-Bromo-7-fluoro-3-hydroxyindoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-7-fluoro-2,3-dihydro-1H-indol-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c9-4-1-2-5(10)8-7(4)6(12)3-11-8/h1-2,6,11-12H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZRFJBYSURMRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=CC(=C2N1)F)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Advanced Transformations
Reaction Pathways of Bromine and Fluorine Substituents on the Indoline (B122111) Ring
The benzene (B151609) portion of the indoline scaffold is decorated with two halogen atoms, bromine at the C4-position and fluorine at the C7-position. These substituents have orthogonal reactivity profiles that can be exploited for selective functionalization.
The fluorine atom at the C7-position of the indoline ring is susceptible to nucleophilic aromatic substitution (SNAr). Aromatic rings are typically electron-rich and resistant to nucleophilic attack, but the presence of electron-withdrawing groups can render the ring electrophilic enough to react. wikipedia.orgmasterorganicchemistry.com In an SNAr reaction, a nucleophile attacks the carbon atom bearing a leaving group (in this case, fluoride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. lumenlearning.com The aromaticity is restored upon the expulsion of the leaving group.
For SNAr to be effective, the ring must be "activated" by electron-withdrawing groups, particularly those positioned ortho or para to the leaving group, as they can stabilize the negative charge of the Meisenheimer intermediate. lumenlearning.com In the context of 7-fluoroindoline (B1367875) derivatives, the indoline nitrogen and the bromine atom can influence the electron density of the aromatic ring. While not as powerfully activating as a nitro group, the cumulative electronic effects can facilitate substitution under specific conditions, often requiring strong nucleophiles and elevated temperatures. wikipedia.orglumenlearning.com Polyfluoroarenes, for instance, readily undergo SNAr with nucleophiles like amines or alcohols, offering a transition-metal-free method for C-N and C-O bond formation. nih.gov
Table 1: Examples of Nucleophiles in SNAr Reactions
| Nucleophile Class | Specific Example | Resulting Functional Group |
|---|---|---|
| Amines | Dimethylamine | 7-Dimethylaminoindoline |
| Alkoxides | Sodium Methoxide | 7-Methoxyindoline |
| Thiols | Sodium Thiophenoxide | 7-(Phenylthio)indoline |
The carbon-bromine bond at the C4-position is an ideal handle for a variety of metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. researchgate.netrhhz.net Palladium-catalyzed reactions are the most prevalent in this context. researchgate.net
The general catalytic cycle for these transformations involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst. uwindsor.ca
Suzuki-Miyaura Coupling: This reaction pairs the 4-bromoindoline (B1282225) with an organoboron reagent (boronic acid or ester) to form a C-C bond, yielding 4-aryl- or 4-vinylindoline derivatives. nih.govbeilstein-journals.org
Sonogashira Coupling: The coupling of the 4-bromoindoline with a terminal alkyne, typically catalyzed by palladium and a copper co-catalyst, results in the formation of 4-alkynylindolines.
Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond by coupling the 4-bromoindoline with a primary or secondary amine, providing access to 4-aminoindoline derivatives.
Heck Coupling: The reaction with an alkene forms a new C-C bond at the 4-position, introducing an alkenyl substituent.
Table 2: Metal-Catalyzed Cross-Coupling Reactions at the C4-Position
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C (sp²-sp²) | 4-Arylindoline |
| Sonogashira | RC≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C-C (sp²-sp) | 4-Alkynylindoline |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | C-N | 4-Aminoindoline |
| Heck | H₂C=CHR | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | C-C (sp²-sp²) | 4-Alkenylindoline |
Derivatization and Functional Group Interconversions of the C3-Hydroxyl Group
The C3-hydroxyl group is a versatile functional handle for introducing molecular diversity. Standard transformations of secondary alcohols can be readily applied to this moiety. researchgate.net
Oxidation: Mild oxidation of the C3-hydroxyl group would yield the corresponding 4-bromo-7-fluoroindolin-3-one. This ketone provides a new electrophilic center for subsequent reactions, such as nucleophilic additions or condensations.
Substitution: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution reactions (SN1 or SN2), allowing for the introduction of a wide range of nucleophiles at the C3-position.
Carbon-Hydrogen (C-H) Functionalization Strategies on Indoline Scaffolds
Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying heterocyclic scaffolds without the need for pre-functionalized starting materials. chim.it For the indoline core, several C-H bonds are potential targets for functionalization, with regioselectivity often achieved through the use of a directing group. bohrium.comrsc.org The inherent nitrogen atom of the indoline can itself act as a directing group, often guiding functionalization to the C7-position. nih.gov However, with the C7-position already occupied by fluorine, other positions become more relevant.
Strategies often involve transition-metal catalysts (e.g., Rh, Ru, Pd) that coordinate to a directing group on the indoline nitrogen (such as a picolinamide (B142947) or pyrimidine (B1678525) group), bringing the catalytic center in proximity to a specific C-H bond. rsc.orgresearchgate.net This allows for selective C-H activation and subsequent coupling with various partners. For the 4-bromo-7-fluoro-3-hydroxyindoline scaffold, the most likely targets for such strategies would be the C-H bonds at the C2, C5, and C6 positions. Functionalization at the C2 position is particularly common in indole (B1671886) chemistry, while accessing the benzenoid C4-C7 positions is often more challenging but achievable with appropriate directing group strategies. chim.itnih.gov
Rearrangement Reactions and Annulation Pathways involving Indoline Intermediates
The indoline skeleton can participate in or be formed from various rearrangement and annulation reactions, leading to the construction of more complex polycyclic systems.
Rearrangement Reactions: The 3-hydroxyindoline moiety is structurally related to 3-indolyl alcohols, which are known precursors for dearomative rsc.orgrsc.org sigmatropic rearrangements, such as the Claisen rearrangement. nih.govacs.org For example, converting the C3-hydroxyl group into an allyl ether could set the stage for a thermal or Lewis acid-catalyzed rearrangement to install a substituent at the C2-position, generating a new stereocenter and a fully substituted C2-indoline. nih.gov Other rearrangements, sometimes involving spirocyclic intermediates, have also been reported for indoline derivatives. umn.edu
Annulation Pathways: Annulation reactions involve the construction of a new ring onto an existing scaffold. The indoline core can serve as a building block for such strategies. For instance, rhodium-catalyzed [4+2] annulation between indole-1-carboxamides and alkynes can produce pyrimido[1,6-a]indolone cores. researchgate.net While this applies to an indole rather than an indoline, the underlying principle of using the heterocyclic core as a component in a cycloaddition is relevant. Modern photocatalytic methods have also enabled intramolecular [2+2] cycloadditions of indoles with alkenes to form cyclobutane-fused indolizidines, representing a dearomative annulation pathway. acs.orgacs.org Such strategies could potentially be adapted to build new rings onto the this compound framework, leveraging its existing functionality to guide the construction of novel polycyclic architectures. rsc.orgresearchgate.net
Theoretical and Computational Chemistry Investigations
Quantum Chemical Characterization of Electronic Structure
Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can obtain optimized molecular geometries and a wealth of electronic data. researchgate.net For a molecule like 4-bromo-7-fluoro-3-hydroxyindoline, DFT calculations would typically start with geometry optimization to find the most stable three-dimensional arrangement of atoms.
Following optimization, various electronic properties can be calculated. These include the distribution of electron density, dipole moments, and the energies of the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net In a study on substituted indoline-2,3-diones, it was found that different substituents significantly influenced the HOMO-LUMO gap, thereby affecting the molecule's stability. researchgate.net For this compound, the electron-withdrawing nature of the bromine and fluorine atoms is expected to lower the energies of both HOMO and LUMO, with a potentially significant effect on the energy gap.
Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT. It allows for the investigation of charge distribution on individual atoms and the nature of bonding and antibonding interactions. researchgate.net This analysis can reveal hyperconjugative interactions, such as π→π* transitions, which contribute to the stabilization of the molecule through electron delocalization. researchgate.net
The molecular electrostatic potential (MEP) surface, also derived from DFT calculations, is used to visualize the charge distribution and predict the reactive sites for electrophilic and nucleophilic attacks. researchgate.net Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the electronegative oxygen, fluorine, and bromine atoms would be expected to be surrounded by regions of negative potential.
Table 1: Illustrative DFT-Calculated Properties for Substituted Indolines (Note: This table is based on general findings for substituted indolines and does not represent specific data for this compound)
| Property | Description | Typical Findings for Substituted Indolines |
|---|---|---|
| Optimized Geometry | The most stable 3D arrangement of atoms. | The indoline (B122111) core is nearly planar, with substituents causing minor distortions. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Influenced by electron-donating/withdrawing nature of substituents. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lowered by electron-withdrawing groups. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Smaller gap indicates higher reactivity. researchgate.net |
| Dipole Moment | Measure of the overall polarity of the molecule. | Varies significantly with the nature and position of substituents. |
| NBO Charges | Charge distribution on individual atoms. | Reveals sites of high electron density (e.g., heteroatoms). researchgate.net |
Analysis of Substituent Effects on Molecular Orbitals and Reactivity
The substituents on the indoline ring—specifically the bromo, fluoro, and hydroxyl groups—play a critical role in modulating the molecule's electronic properties and reactivity. The halogen atoms (bromine and fluorine) are electron-withdrawing through the inductive effect, while they can be weakly electron-donating through the resonance effect. The hydroxyl group is typically electron-donating through resonance.
Computational studies on other halogenated heterocyclic systems have shown that halogen substitution can significantly stabilize the LUMO level, leading to a reduced HOMO-LUMO energy gap and increased chemical reactivity. nih.gov In some cases, halogen substitution was found to enhance the biological activity of molecules by influencing their electronic structure. nih.gov
The position of the substituents is also crucial. For instance, studies on 4-substituted indoles have demonstrated that the 4-position is particularly sensitive to electronic perturbations, which can significantly affect the electronic transition energies. nih.gov In this compound, the combined electronic effects of the substituents would create a unique charge distribution and reactivity profile. The electron-withdrawing bromo and fluoro groups on the benzene (B151609) ring, coupled with the hydroxyl group on the five-membered ring, would lead to a complex interplay of inductive and resonance effects that would need to be deconvoluted through detailed computational analysis.
Mechanistic Elucidation of Synthetic Transformations via Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules like substituted indolines. DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states, intermediates, and the activation energies associated with different reaction pathways.
For example, computational studies have been employed to understand the regioselectivity of nucleophilic additions to indolynes, which are reactive intermediates in some indole (B1671886) syntheses. nih.gov These studies revealed that distortion energies in the indolyne intermediate control the regioselectivity of the addition. nih.gov Similarly, the synthesis of indolines via nickel/photoredox dual catalysis has been investigated mechanistically, revealing the involvement of different nickel oxidation states (Ni(I) and Ni(III)) in the catalytic cycle. acs.orgnih.gov
In the context of synthesizing this compound, computational modeling could be used to:
Evaluate different synthetic routes: By comparing the activation barriers of key steps in proposed synthetic pathways, the most energetically favorable route can be identified.
Understand regioselectivity: In reactions where multiple isomers can be formed, computational modeling can predict the major product by analyzing the stability of transition states leading to each isomer.
Identify key intermediates: The structures and stabilities of transient intermediates can be characterized, providing a more complete picture of the reaction mechanism.
Conformational Analysis and Stereochemical Predictions for Complex Indoline Systems
The indoline ring system, being composed of a five-membered ring fused to a benzene ring, has a degree of conformational flexibility. The five-membered ring can adopt different puckered conformations, such as envelope and twist forms. The presence of a hydroxyl group at the 3-position introduces a stereocenter, meaning that this compound can exist as different stereoisomers.
Computational methods can also be used to predict the relative stabilities of different stereoisomers. By calculating the energies of the different possible arrangements of substituents in space, it is possible to determine which isomer is likely to be the most stable and therefore the most abundant at equilibrium.
Spectroscopic Property Simulations and Validation
Computational chemistry plays a vital role in the interpretation and prediction of spectroscopic data. By simulating spectra and comparing them to experimental results, researchers can confirm the structure of a synthesized compound and gain deeper insights into its electronic and vibrational properties.
Time-dependent DFT (TD-DFT) is a common method for simulating UV-visible absorption spectra. nih.govmdpi.com These calculations can predict the wavelengths of maximum absorption and the nature of the electronic transitions involved (e.g., HOMO to LUMO). For this compound, TD-DFT could predict how the bromo, fluoro, and hydroxyl substituents influence the absorption spectrum.
The simulation of nuclear magnetic resonance (NMR) spectra is another important application. The Gauge-Including Atomic Orbital (GIAO) method, for instance, can be used to calculate the chemical shifts of ¹H and ¹³C atoms in a molecule. researchgate.net By comparing the calculated chemical shifts with experimental data, the proposed structure can be validated.
Vibrational spectra, such as infrared (IR) and Raman, can also be simulated using DFT. These calculations provide the vibrational frequencies and intensities of different molecular motions. The comparison of simulated and experimental vibrational spectra can aid in the assignment of spectral bands to specific functional groups and vibrational modes.
In a study on difluoroboron biindolediketonates, TD-B3LYP-D3 was found to provide accurate excitation energies, demonstrating the power of computational methods in modeling the electronic properties of complex molecules. mdpi.com Similarly, simulations of X-ray absorption spectroscopy have been used to understand the conformation of N-heterocyclic carbenes on gold surfaces. rsc.org These examples highlight the potential of computational spectroscopy to provide a detailed characterization of this compound, from its electronic transitions to its vibrational modes.
Advanced Spectroscopic and Structural Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments and Dynamic Studies
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For 4-Bromo-7-fluoro-3-hydroxyindoline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a detailed map of its covalent framework and stereochemistry.
In the ¹H NMR spectrum, the protons on the indoline (B122111) core are expected to exhibit distinct chemical shifts and coupling patterns. The proton at the C3 position, being attached to a carbon bearing a hydroxyl group, would likely appear as a multiplet, with its chemical shift influenced by solvent and hydrogen bonding. The protons on the five-membered ring (C2) would present as diastereotopic multiplets due to the chiral center at C3. In the aromatic region, the two remaining protons on the benzene (B151609) ring would show coupling to each other and to the fluorine atom.
The ¹³C NMR spectrum would complement the proton data, with the carbon atom C3, bonded to the hydroxyl group, resonating at a characteristic downfield shift. The presence of the electronegative fluorine and bromine atoms would significantly influence the chemical shifts of the aromatic carbons. For the related compound, 4-bromo-7-fluoroindole, ¹³C NMR data has been reported, which can serve as a basis for predicting the shifts in the aromatic portion of our target molecule. nih.gov
¹⁹F NMR spectroscopy is particularly valuable for fluorinated compounds. A single resonance would be expected for the fluorine atom at the C7 position, and its coupling to neighboring aromatic protons would further confirm the substitution pattern. Studies on 7-fluoroindole have utilized ¹⁹F NMR to investigate its electronic environment and binding interactions. ossila.comacs.org
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to unambiguously assign all proton and carbon signals and to establish the connectivity within the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could provide insights into the through-space proximity of protons, helping to define the relative stereochemistry and preferred conformation of the molecule in solution.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Based on analysis of substituted indolines)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 | 3.0 - 3.5 | m |
| H-3 | 4.8 - 5.2 | m |
| H-5 | 6.8 - 7.1 | d |
| H-6 | 6.6 - 6.9 | t |
| NH | 4.0 - 5.0 | br s |
| OH | 3.0 - 4.5 | br s |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on data from 4-bromo-7-fluoroindole and 3-hydroxyindolin-2-ones) nih.govnih.gov
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 45 - 55 |
| C-3 | 70 - 80 |
| C-3a | 125 - 135 |
| C-4 | 110 - 120 (d, JC-Br) |
| C-5 | 120 - 130 |
| C-6 | 115 - 125 |
| C-7 | 145 - 155 (d, JC-F) |
| C-7a | 140 - 150 |
Advanced Mass Spectrometry Techniques for Mechanistic Studies and Isomer Differentiation
Advanced mass spectrometry (MS) techniques are crucial for determining the molecular weight and elemental composition of this compound, as well as for probing its fragmentation pathways. High-resolution mass spectrometry (HRMS), for instance, would provide a highly accurate mass measurement, confirming the molecular formula C₈H₇BrFNO.
The isotopic pattern in the mass spectrum would be a clear indicator of the presence of a bromine atom, with the characteristic M and M+2 peaks in an approximate 1:1 ratio. The mass spectrum of the related compound 7-Fluoroisatin (7-fluoroindoline-2,3-dione) shows characteristic fragmentation patterns that can be used as a reference. nih.gov
Tandem mass spectrometry (MS/MS) experiments would be employed to study the fragmentation of the parent ion. Collision-induced dissociation (CID) would likely lead to the loss of small neutral molecules such as water (from the hydroxyl group) and hydrogen halides. The fragmentation pattern would provide valuable information for the structural confirmation and could be used to differentiate it from other isomers.
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound, a successful crystallographic analysis would provide precise bond lengths, bond angles, and torsional angles, unequivocally establishing its conformation and configuration.
The crystal structure would reveal the planarity of the indoline ring system and the orientation of the bromo, fluoro, and hydroxyl substituents. Of particular interest would be the intermolecular interactions that govern the crystal packing. Hydrogen bonding involving the hydroxyl group and the amine proton is expected to play a significant role in the formation of the crystal lattice. Research on N-substituted 3-hydroxyindolin-2-ones has shown the importance of O-H···O and C-H···π interactions in their supramolecular assembly. nih.gov The fluorine and bromine atoms may also participate in halogen bonding or other non-covalent interactions.
Table 3: Predicted Crystallographic Parameters for this compound (Based on data from related substituted indolines) nih.govacs.org
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| Key Intermolecular Interactions | O-H···N, N-H···O, C-H···π, Halogen bonds |
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transition Analysis
Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic transitions within a molecule. The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands in the UV region, arising from π-π* transitions within the aromatic ring. The position and intensity of these bands will be influenced by the substituents. The hydroxyl group, bromine, and fluorine atoms, as auxochromes, will likely cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to the unsubstituted indoline.
Fluorescence spectroscopy can reveal information about the excited state of the molecule. Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence. The emission wavelength and quantum yield would be sensitive to the molecular structure and the solvent environment. The presence of the heavy bromine atom might lead to enhanced intersystem crossing and potentially quench the fluorescence.
Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis and Theoretical Model Validation
The FTIR spectrum of this compound would show characteristic absorption bands for the O-H and N-H stretching vibrations, typically in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would appear around 2800-3100 cm⁻¹. The C-F and C-Br stretching vibrations would be observed in the fingerprint region, typically below 1200 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations. The combination of FTIR and Raman data would allow for a more complete assignment of the vibrational modes. These experimental spectra can be compared with theoretical vibrational frequencies calculated using computational methods like Density Functional Theory (DFT) to validate the proposed structure and to gain a deeper understanding of the vibrational dynamics of the molecule. scielo.org.mx
Table 4: Predicted Key Vibrational Frequencies for this compound (Based on general spectroscopic data for substituted indolines and related functional groups)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |
| O-H stretch | 3200 - 3500 | FTIR, Raman |
| N-H stretch | 3300 - 3400 | FTIR, Raman |
| Aromatic C-H stretch | 3000 - 3100 | FTIR, Raman |
| Aliphatic C-H stretch | 2850 - 2960 | FTIR, Raman |
| C=C aromatic stretch | 1450 - 1600 | FTIR, Raman |
| C-N stretch | 1250 - 1350 | FTIR |
| C-O stretch | 1000 - 1200 | FTIR |
| C-F stretch | 1000 - 1100 | FTIR |
| C-Br stretch | 500 - 600 | FTIR, Raman |
Research Applications in Chemical Biology and Materials Science
Indoline (B122111) Derivatives as Molecular Scaffolds for Investigating Biological Interactions
The indoline core is considered a "privileged scaffold" in drug discovery, meaning it is capable of binding to a wide range of biological targets with high affinity. nih.gov This versatility has made indoline derivatives a focal point for investigating complex biological interactions.
Design and Synthesis of Ligands for Specific Biological Targets (e.g., Protein/Enzyme Binding Studies)
The rational design of ligands targeting specific proteins and enzymes is a cornerstone of modern drug discovery. nih.gov Indoline derivatives are frequently used as the core structure for such ligands due to their favorable geometry and synthetic tractability. The introduction of halogens, such as bromine and fluorine, is a key strategy in ligand design to enhance binding affinity and selectivity. researchgate.netnih.gov Halogen atoms can participate in "halogen bonds," a type of non-covalent interaction with electron-rich atoms like oxygen in protein backbones, which can significantly contribute to the stability of a protein-ligand complex. researchgate.netresearchgate.net
Researchers have successfully designed and synthesized indoline-based molecules as inhibitors for a variety of enzymes. For instance, indoline-2,3-dione based sulfonamides have been developed as potent inhibitors of α-glucosidase and α-amylase, enzymes relevant to diabetes management. youtube.com In the field of cancer research, indolin-2-one derivatives have been designed as inhibitors of protein kinases like VEGFR-2 and CDK-2, which are crucial for tumor growth and angiogenesis. nih.govorganic-chemistry.org Similarly, indoline derivatives have been optimized as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), enzymes involved in inflammatory pathways. figshare.com
The synthesis of these targeted ligands often involves multi-step processes. A common approach begins with a substituted indoline-2,3-dione which is then reacted with hydrazine (B178648) hydrate (B1144303) to form an intermediate that can be further modified with various sulfonyl chlorides to produce a library of potential enzyme inhibitors. youtube.com
| Target Enzyme | Indoline Derivative Class | Key Findings | Reference(s) |
| α-Glucosidase & α-Amylase | Indoline-2,3-dione-based sulfonamides | Analogue 11 showed potent inhibition, with IC50 values of 0.90 µM and 1.10 µM, respectively. | youtube.com |
| VEGFR-2 & CDK-2 | Indolin-2-one derivatives | Compound 9 demonstrated strong inhibition with IC50 values of 56.74 nM (VEGFR-2) and 9.39 nM (CDK-2). | nih.gov |
| 5-LOX & sEH | Indoline-based dual inhibitors | Compound 73 showed IC50 values of 0.41 µM (5-LOX) and 0.43 µM (sEH), with in vivo anti-inflammatory efficacy. | figshare.com |
| NorA Efflux Pump (S. aureus) | C5 and N1 substituted indolines | Identified compounds with NorA IC50 values below 5.0 μM, acting as effective efflux pump inhibitors. | acs.org |
Exploration of Modulatory Effects on Cellular Processes and Virulence Factors
Functionalized indoline derivatives have shown significant potential in modulating cellular processes and combating bacterial virulence. The introduction of halogens can enhance these activities. For example, brominated indole (B1671886) derivatives isolated from the marine gastropod Dicathais orbita, such as 6-bromoisatin (B21408), have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in colorectal cancer cell lines. nih.gov Specifically, 6-bromoisatin arrested 25.7% of HT29 cancer cells in the G2/M phase of the cell cycle and induced apoptosis in 77.6% of the cells. nih.gov Other studies have shown that indole derivatives can suppress the expression of key cell cycle proteins like CDK4, CDK6, and cyclin-D1 in breast cancer cells. nih.gov
In the context of infectious diseases, halogenated indoles are being explored for their ability to disarm bacteria by targeting their virulence factors rather than killing them outright, which may reduce the pressure for antibiotic resistance. Studies on Agrobacterium tumefaciens have shown that halogenated indoles like 4-chloroindole (B13527) and 6-iodoindole can significantly inhibit biofilm formation, a key virulence factor that protects bacteria from antibiotics and host immune responses. nih.gov These compounds also reduce other virulence factors such as swimming motility and the production of exopolysaccharides and proteases. nih.gov Furthermore, halogenated indoles can disrupt the expression of genes related to biofilm formation, motility, and stress responses in bacteria. nih.gov
| Cellular Process/Virulence Factor | Indoline Derivative | Organism/Cell Line | Key Modulatory Effect | Reference(s) |
| Cell Cycle & Apoptosis | 6-Bromoisatin | HT29 Colon Cancer Cells | G2/M phase arrest (25.7%); Apoptosis induction (77.6%) | nih.gov |
| Cell Cycle Regulation | Indole-3-carbinol (I3C) | Breast Cancer Cells | Suppression of CDK4, CDK6, and cyclin-D1 expression | nih.gov |
| Biofilm Formation | 4-Chloroindole, 6-Iodoindole | Agrobacterium tumefaciens | Significant inhibition of adherence and biofilm formation | nih.gov |
| Virulence Factor Production | 4-Chloroindole, 6-Iodoindole | Agrobacterium tumefaciens | Marked inhibition of swimming motility and exopolysaccharide production | nih.gov |
| Antibiotic Susceptibility | 4-Fluoroindole | Pseudomonas aeruginosa | Resensitizes bacteria to aminoglycoside antibiotics by inhibiting efflux pumps | nih.gov |
Mechanistic Research into Broad-Spectrum Biological Activities (e.g., antioxidant, anti-inflammatory, antimicrobial at the molecular level)
Indoline derivatives exhibit a wide range of biological activities, and research has delved into the molecular mechanisms underlying these effects.
Anti-inflammatory Activity: The anti-inflammatory properties of many indole and indoline derivatives are linked to their ability to modulate key inflammatory pathways. nih.govacs.org One primary mechanism is the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is responsible for producing inflammatory prostaglandins. nih.gov Certain indole derivatives have also been shown to reduce the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) from immune cells. nih.govrsc.org This is achieved by interfering with cellular signaling pathways, such as those activated by lipopolysaccharide (LPS) in macrophages. rsc.org
Antioxidant Activity: At the molecular level, the antioxidant effect of indoline derivatives is attributed to their ability to scavenge reactive oxygen species (ROS). The indole nucleus can donate a hydrogen atom or an electron to neutralize free radicals, thus preventing oxidative damage to cells and tissues. The specific substitutions on the indoline ring can fine-tune this activity.
Antimicrobial Activity: The antimicrobial mechanisms of indole derivatives are multifaceted. Some halogenated indoles act by disrupting bacterial cell division. For example, certain indole-core compounds have been found to inhibit the polymerization of the FtsZ protein, a crucial component of the bacterial cell division machinery, leading to filamentation and cell death. nih.gov Another key mechanism is the inhibition of efflux pumps, which bacteria use to expel antibiotics. By blocking these pumps, indole derivatives can restore the efficacy of conventional antibiotics against resistant strains. acs.org Furthermore, some indoles interfere with quorum sensing, the cell-to-cell communication system that bacteria use to coordinate group behaviors like virulence and biofilm formation. nih.gov By disrupting these signals, the compounds can prevent the expression of pathogenic traits. nih.gov
Development of Chemical Probes Incorporating Halogenated Indoline Moieties
The indole scaffold is a popular platform for the development of fluorescent chemical probes due to its inherent photophysical properties. rsc.org These probes are designed to detect and image specific analytes, such as ions or biomolecules, within complex biological systems. The introduction of halogen atoms onto the indoline ring is a powerful strategy for tuning the probe's properties.
Halogenation can modify the electronic structure of the indole core, which in turn affects its absorption and fluorescence emission wavelengths, quantum yield, and sensitivity. rsc.org This allows for the rational design of probes with specific optical characteristics tailored for particular applications, such as live-cell imaging. nih.gov For example, indole-based chemosensors often contain heteroatoms (N, O, S) that can bind to specific analytes, causing a measurable change in the fluorescence signal. rsc.org
Moreover, halogenated moieties can be incorporated into "turn-on" probes. These probes are initially non-fluorescent but become highly fluorescent upon reacting with a specific target molecule. This bioorthogonal reaction strategy minimizes background signal and allows for highly specific imaging of molecules within their native environment inside living cells. nih.gov The versatility of the halogenated indoline scaffold makes it a valuable building block for creating a new generation of sophisticated chemical probes for molecular imaging and diagnostics.
Utilization of Functionalized Indolines as Building Blocks in Complex Organic Synthesis
Functionalized indolines, such as a hypothetical 4-bromo-7-fluoro-3-hydroxyindoline, are highly valuable building blocks in organic synthesis for the construction of complex molecular architectures, particularly those found in natural products and pharmaceuticals. organic-chemistry.orgresearchgate.net The indoline core provides a rigid, three-dimensional framework that can be elaborated upon using a variety of modern synthetic methods.
The presence of halogen atoms like bromine provides a reactive handle for numerous cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. nih.gov These reactions allow for the precise formation of carbon-carbon or carbon-heteroatom bonds, enabling chemists to link the indoline scaffold to other molecular fragments. For example, a bromo-substituted indoline can be coupled with a boronic acid (Suzuki reaction) to introduce a new aryl or alkyl group.
Furthermore, the indoline ring itself can participate in cycloaddition reactions to build fused polycyclic systems. researchgate.net Dearomative cycloadditions, such as [4+2] or [3+2] reactions, convert the planar indole system into a more complex, stereochemically rich indoline-based structure. nih.govresearchgate.net Recent advances in photochemistry have also enabled intramolecular [2+2] cycloadditions to create unique cyclobutane-fused indoline skeletons, increasing the fraction of sp³ carbons in the molecule, a desirable trait in drug discovery. acs.orgacs.org The hydroxyl group on the indoline ring can serve as a nucleophile, a protecting group, or a directing group to control the stereochemical outcome of subsequent reactions. The combination of these functional groups makes halogenated hydroxyindolines powerful intermediates for the efficient and stereoselective synthesis of complex target molecules. acs.org
Exploration of Indoline-Based Structures for Advanced Materials Research
The unique electronic properties of the indoline scaffold have led to its exploration in the field of advanced materials, particularly for applications in organic electronics. rsc.org Indoline derivatives have been successfully employed as electron donor components in organic sensitizers for dye-sensitized solar cells (DSSCs). rsc.orgacs.org
In a typical D-π-A (Donor-π bridge-Acceptor) organic dye, the indoline moiety serves as a potent electron-donating group. acs.org Its function is to absorb light and inject an electron into the semiconductor material (e.g., TiO₂) of the solar cell. The efficiency of this process depends heavily on the molecular engineering of the dye, including the strength of the donor, the nature of the π-bridge, and the energy levels (HOMO/LUMO) of the molecule. rsc.org
| Application Area | Indoline Derivative Type | Key Feature/Finding | Reference(s) |
| Dye-Sensitized Solar Cells (DSSCs) | D-D-π-A featured systems | Incorporating carbazole (B46965) or fluorene (B118485) into the indoline donor optimizes light-harvesting and photovoltaic performance. | rsc.org |
| Organic Photovoltaics (OPVs) | Esterified Indoline Donors (e.g., D102-Me) | Esterification improves suitability for thermal evaporation methods; co-evaporation with C₇₀ achieved a power conversion efficiency of 5.1%. | figshare.comacs.org |
| Organic Sensitizers | D-A-π-A systems | N-substituted indolines fused with cyclohexane/cyclopentane act as effective donor blocks, influencing absorption maxima and energy levels. | rsc.org |
Emerging Research Avenues and Future Outlook
Development of Highly Enantioselective and Diastereoselective Synthetic Routes to Complex Indoline (B122111) Derivatives
The presence of a stereocenter at the C3 position (and potentially C2) of the indoline ring means that controlling the three-dimensional arrangement of atoms is critical for biological activity. The development of synthetic methods that can selectively produce a single enantiomer or diastereomer of a complex indoline derivative is a paramount goal.
Recent breakthroughs in asymmetric catalysis offer powerful tools to achieve this. For instance, copper-hydride (CuH) catalyzed methods have been reported for the highly diastereo- and enantioselective synthesis of 2,3-disubstituted indolines. nih.govacs.org These reactions proceed under mild conditions and tolerate a wide variety of functional groups, making them highly valuable for building complex molecular architectures. nih.govacs.org Another promising strategy involves the use of in situ generated allyl boronic species in three-component coupling reactions to produce functionalized indolines with a high degree of diastereoselectivity. cam.ac.ukthieme-connect.comresearchgate.net These methods often rely on chiral ligands to induce asymmetry, and the choice of catalyst and ligand system is crucial for achieving high selectivity.
Future work on 4-Bromo-7-fluoro-3-hydroxyindoline will likely involve adapting these state-of-the-art methods to its specific scaffold. The challenge will be to develop catalytic systems that are compatible with the electronic properties imparted by the bromo and fluoro substituents on the benzene (B151609) ring. Success in this area would provide access to stereochemically pure isomers, enabling a precise evaluation of their individual biological activities.
Table 1: Selected Catalytic Systems for Asymmetric Indoline Synthesis
| Catalytic System | Reaction Type | Selectivity | Key Features |
| Cu(OAc)₂ / (S,S)-Ph-BPE | Copper-Hydride Catalyzed Hydroamination | High diastereo- and enantioselectivity nih.gov | Mild conditions, broad functional group tolerance. nih.gov |
| Vinyl Boronic Acids / TMSCHN₂ | Allylation via in situ Allyl Boronic Species | High diastereoselectivity cam.ac.ukthieme-connect.com | Three-component coupling protocol. cam.ac.ukthieme-connect.com |
| Pd(OCOCF₃)₂ / (R)-H8-BINAP | Brønsted Acid-Activated Hydrogenation | High enantioselectivity (up to 96% ee) acs.org | Used for asymmetric hydrogenation of functionalized indoles. acs.org |
| Ruthenium Catalysis | C-H Functionalization | High site- and stereoselectivity rsc.org | Directs functionalization to specific positions on the indoline ring. rsc.org |
Integration of Artificial Intelligence and Machine Learning in Indoline Design and Synthesis
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. emanresearch.org These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers, thereby accelerating the design-build-test-learn cycle.
In the context of this compound, AI and ML can be applied in several ways:
De Novo Design: Generative AI models can design novel indoline derivatives with optimized properties. By learning from existing chemical databases, these models can propose new structures that are predicted to have enhanced potency, better selectivity, or improved pharmacokinetic profiles. emanresearch.org
Synthesis Prediction: Retrosynthesis algorithms can predict viable synthetic routes for complex target molecules. This can save significant time and resources in the laboratory by identifying the most efficient ways to synthesize novel derivatives of this compound. emanresearch.org
Property Prediction: AI models can be trained to predict the biological activity (e.g., binding affinity to a specific target) and physicochemical properties (e.g., solubility, metabolic stability) of new compounds before they are synthesized. emanresearch.org This allows researchers to prioritize the most promising candidates for synthesis and testing.
Table 2: Applications of AI/ML in Indoline Chemistry
| AI/ML Application | Description | Potential Impact on Indoline Research |
| Generative Modeling | Design of novel molecules with desired properties. | Creation of new this compound derivatives with enhanced biological activity. |
| Retrosynthesis Prediction | Proposes efficient synthetic pathways to target molecules. | Accelerates the synthesis of complex indoline-based compounds. |
| QSAR Modeling | Predicts biological activity based on chemical structure. | Prioritizes the synthesis of the most promising drug candidates. |
| ADMET Prediction | Forecasts absorption, distribution, metabolism, excretion, and toxicity profiles. | Reduces late-stage failures in drug development by identifying problematic compounds early. |
Exploration of Novel Reactivity Modes for Unprecedented Functionalization
While classical methods for modifying the indoline core are well-established, the exploration of novel reactivity modes is essential for accessing unprecedented chemical space. C–H functionalization has emerged as a powerful strategy for directly converting inert C–H bonds into valuable functional groups, often with high site selectivity. acs.org
For the indoline scaffold, researchers have developed innovative strategies to selectively functionalize the benzene ring at the C4, C5, C6, and C7 positions. acs.org These methods often employ directing groups that position a metal catalyst (e.g., palladium, copper, ruthenium) in proximity to a specific C–H bond. rsc.orgacs.org For example, a carbamoyl (B1232498) group at the N1 position can direct a ruthenium catalyst to functionalize the C7 position of the indoline. rsc.org Such strategies could be invaluable for selectively modifying the this compound core, for instance, by introducing new substituents at the C5 or C6 positions to modulate its properties.
Furthermore, photocatalysis is opening doors to new types of transformations, such as intramolecular [2+2] cycloadditions to create complex, three-dimensional polycyclic fused indolines from simple, planar starting materials. acs.orgacs.org The application of these and other novel synthetic methods will allow for the creation of derivatives of this compound with previously inaccessible structures and, potentially, novel biological functions.
Comprehensive Investigations into Structure-Activity Relationships at the Molecular Level
A deep understanding of the structure-activity relationship (SAR) is fundamental to rational drug design. For this compound, this involves systematically modifying each part of the molecule and evaluating how these changes affect its biological activity.
Comprehensive SAR studies would involve:
Modification of the Hydroxyl Group: The hydroxyl group at C3 could be esterified, etherified, or replaced with other functional groups like an amino or thiol group to probe the importance of this hydrogen-bonding moiety.
Stereochemical Investigations: As discussed, synthesizing and testing individual enantiomers and diastereomers is crucial to determine if one stereoisomer is significantly more active than others. nih.gov
These studies, often guided by computational docking and molecular modeling, help to build a detailed picture of how the molecule interacts with its biological target at the atomic level. nih.govnih.gov For example, SAR studies on related indole-2-carboxamides revealed that a diethylamino group at the 4-position of a phenyl ring and a chloro or fluoro group at the C5 position of the indole (B1671886) were key for enhancing CB1 allosteric modulating activity. nih.gov Similar detailed investigations into derivatives of this compound will be essential for optimizing it into a lead compound for drug development. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 4-Bromo-7-fluoro-3-hydroxyindoline, and how do reaction parameters (e.g., temperature, catalysts) impact yield and purity?
- Methodological Answer : The synthesis typically involves halogenation and hydroxylation of indoline precursors. For bromo-fluoro derivatives, regioselective halogenation using N-bromosuccinimide (NBS) or electrophilic fluorinating agents (e.g., Selectfluor) under controlled temperatures (e.g., 0–25°C) is critical . Optimizing stoichiometry and reaction time minimizes byproducts like dihalogenated analogs. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using ethanol/water mixtures) improves purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify substitution patterns (e.g., bromo/fluoro positions) and hydroxyl proton shifts (broad singlet near δ 5–6 ppm). F NMR confirms fluorination .
- HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water + 0.1% formic acid) paired with high-resolution mass spectrometry validates molecular mass (e.g., [M+H] at m/z 244.97) and purity .
- FT-IR : Hydroxyl stretching (3200–3600 cm) and C-Br/C-F vibrations (500–700 cm) confirm functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in mechanistic data during the synthesis or functionalization of this compound?
- Methodological Answer : Contradictions (e.g., unexpected regioselectivity or byproducts) require multi-modal validation:
- Computational Modeling : DFT calculations (e.g., Gaussian) predict reactive sites and transition states, explaining observed regioselectivity .
- Isotopic Labeling : O-labeled hydroxyl groups or deuterated solvents track reaction pathways in kinetic studies .
- In Situ Monitoring : ReactIR or UV-Vis spectroscopy captures intermediate species during reactions .
Q. What strategies enhance the stability of this compound in aqueous or oxidative environments for pharmacological studies?
- Methodological Answer :
- Lyophilization : Freeze-drying the compound in inert atmospheres (N) prevents hydrolysis of the bromo/fluoro groups .
- Co-solvent Systems : Use DMSO/water mixtures (≤10% DMSO) to maintain solubility while reducing degradation.
- Antioxidant Additives : Adding ascorbic acid (1–5 mM) mitigates oxidation of the hydroxyl group .
Q. How can researchers design experiments to evaluate the compound’s potential as a kinase inhibitor or fluorescent probe?
- Methodological Answer :
- Kinase Assays : Use fluorescence polarization (FP) assays with ATP-competitive probes (e.g., ADP-Glo™) to measure IC values .
- Fluorescence Profiling : Test excitation/emission spectra in varying pH buffers. The hydroxyl group may act as a pH-sensitive fluorophore (e.g., λ 350 nm, λ 450 nm) .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to kinase active sites (e.g., EGFR, VEGFR) .
Data Analysis and Validation
Q. What statistical approaches are recommended for analyzing dose-response or structure-activity relationship (SAR) data involving this compound?
- Methodological Answer :
- Nonlinear Regression : Fit dose-response curves (log[inhibitor] vs. response) using GraphPad Prism to calculate EC/IC with 95% confidence intervals .
- QSAR Modeling : Apply partial least squares (PLS) regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .
- Principal Component Analysis (PCA) : Reduces dimensionality in spectral or chromatographic datasets to identify outliers .
Contradictory Data Resolution
Q. How should researchers address discrepancies in reported melting points or solubility profiles of this compound?
- Methodological Answer :
- Reproducibility Checks : Validate purity via elemental analysis (C, H, N, Br, F) and differential scanning calorimetry (DSC) for precise melting points .
- Solubility Reassessment : Use nephelometry or UV-Vis absorbance (e.g., λ = 280 nm) in standardized buffers (PBS, pH 7.4) .
- Interlaboratory Comparisons : Collaborate with independent labs using identical batches to confirm data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
